1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is a chemical compound with the molecular formula C8H16N2OS and a molecular weight of 188.29 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a methyl group and a 3-(methylsulfanyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-chloropropyl methyl sulfide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the corresponding imidazolidin-2-one derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidin-2-one derivatives.
Substitution: Various substituted imidazolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-[3-(methylthio)propyl]imidazolidin-2-one: Similar structure but with a different substituent on the imidazolidin-2-one ring.
1-Methyl-3-[3-(ethylsulfanyl)propyl]imidazolidin-2-one: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one is unique due to the specific combination of the imidazolidin-2-one ring and the 3-(methylsulfanyl)propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H16N2OS |
---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
1-methyl-3-(3-methylsulfanylpropyl)imidazolidin-2-one |
InChI |
InChI=1S/C8H16N2OS/c1-9-5-6-10(8(9)11)4-3-7-12-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
CDVAPSKGYLOETR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=O)CCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.